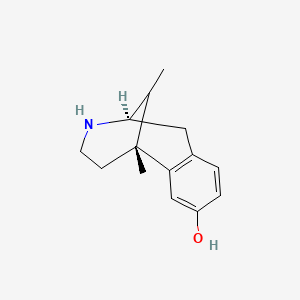

dl-Normetazocine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

dl-Normetazocine: is a synthetic opioid compound known for its analgesic properties. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. This compound is structurally related to other opioids and has been studied for its potential use in pain management.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dl-Normetazocine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the benzomorphan skeleton.

Cyclization: The intermediate compounds undergo cyclization to form the core structure of this compound.

Functional Group Modification: Various functional groups are introduced to the core structure to achieve the desired pharmacological properties.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: dl-Normetazocine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing its pharmacological profile.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

Precursor for Synthesis

dl-Normetazocine serves as a precursor in the synthesis of other opioid compounds. Its structural characteristics allow for modifications that can lead to the development of novel analgesics with improved efficacy and safety profiles.

Biology

Opioid Receptor Interactions

The compound primarily targets the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, influencing various physiological responses. Research has shown that modifications in the N-substituents of this compound can significantly alter its affinity and activity at these receptors. For instance, derivatives with specific functional groups have demonstrated high MOR affinity, making them suitable candidates for further study in pain management .

Medicine

Analgesic Potential

this compound is investigated for its analgesic properties. Studies indicate that modifications to its structure can enhance its effectiveness in managing pain, particularly neuropathic pain. Recent findings suggest that certain derivatives exhibit a dual-target profile for MOR and DOR, which may improve therapeutic outcomes while minimizing side effects associated with traditional opioids .

Case Studies in Pain Management

Research has included case studies exploring the efficacy of this compound derivatives in clinical settings. For example, compounds designed to selectively target opioid receptors have been tested in rodent models to assess their analgesic effects in inflammatory pain scenarios . These studies provide valuable insights into the practical applications of this compound in clinical pain management.

Industry

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the development of new formulations aimed at improving pain relief strategies. Its unique binding profile at multiple opioid receptors makes it a candidate for creating safer and more effective pain management therapies .

Wirkmechanismus

dl-Normetazocine exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors include the mu, delta, and kappa opioid receptors. By binding to these receptors, this compound modulates the release of neurotransmitters, leading to analgesic effects. The compound’s interaction with these receptors also influences pain perception and response.

Vergleich Mit ähnlichen Verbindungen

Pentazocine: Another synthetic opioid with similar analgesic properties.

Cyclazocine: Known for its mixed agonist-antagonist properties at opioid receptors.

Benzomorphan Derivatives: A class of compounds structurally related to dl-Normetazocine.

Uniqueness: this compound is unique due to its specific binding affinity and activity at opioid receptors. Its racemic nature allows for a balanced pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

25144-78-9 |

|---|---|

Molekularformel |

C14H19NO |

Molekulargewicht |

217.31 g/mol |

IUPAC-Name |

(1S,9S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9?,13-,14-/m0/s1 |

InChI-Schlüssel |

DXESFJJJWBHLJX-MTLPFTSSSA-N |

SMILES |

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |

Isomerische SMILES |

CC1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O |

Kanonische SMILES |

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Norpentazocine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.